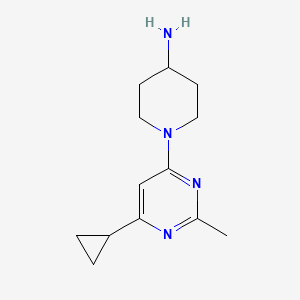

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine

Beschreibung

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine is a piperidin-4-amine derivative featuring a pyrimidine core substituted with a cyclopropyl group at position 6 and a methyl group at position 2.

Eigenschaften

Molekularformel |

C13H20N4 |

|---|---|

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

1-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine |

InChI |

InChI=1S/C13H20N4/c1-9-15-12(10-2-3-10)8-13(16-9)17-6-4-11(14)5-7-17/h8,10-11H,2-7,14H2,1H3 |

InChI-Schlüssel |

NGGQLPUKWKREAY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)N)C3CC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Pyrimidinring oder die Piperidin-Einheit zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyrimidinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation N-Oxide liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, wodurch die pharmakologischen Eigenschaften der Verbindung verbessert werden.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine moiety.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu einem therapeutischen Effekt führt. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und der Art des Ziels ab.

Wirkmechanismus

The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related piperidin-4-amine derivatives (Table 1). Key differentiating factors include substituent groups on the pyrimidine ring, molecular weight, and documented biological activities.

Table 1: Structural and Functional Comparison of Piperidin-4-amine Derivatives

Key Insights:

Substituent-Driven Selectivity: The cyclopropyl and methyl groups in the target compound may enhance metabolic stability compared to bulkier substituents like the octylphenethyl group in RB-005, which shows SphK1 inhibition . Cyclopropyl groups are known to improve pharmacokinetic profiles by reducing oxidative metabolism . Fluorinated or chlorinated analogs (e.g., 3-chloropyridinyl in ) often exhibit increased lipophilicity and membrane permeability, which could influence bioavailability.

Biological Activity :

- RB-005’s selectivity for SphK1 is attributed to its tertiary amine structure and extended hydrophobic chain . In contrast, indole-phenyl derivatives (e.g., ) target p97 ATPase, highlighting how ring systems (pyrimidine vs. indole) dictate target specificity.

- The absence of activity data for the target compound suggests further enzymatic profiling is required, though its pyrimidine core aligns with kinase inhibitor scaffolds .

Physicochemical Properties :

- Molecular weights range from 192.26 (simpler analogs like ) to 435.29 (complex indole derivatives ). The target compound (estimated MW ~245–260) falls in a mid-range suitable for oral bioavailability.

- Purity data (e.g., 95% in ) underscores synthetic feasibility, though substituent complexity (e.g., trifluoromethyl in ) may complicate manufacturing.

Biologische Aktivität

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrimidine structure, characterized by the presence of a cyclopropyl group and a methyl group at specific positions on the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 261.32 g/mol. The unique structural attributes contribute to its pharmacological potential.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The mechanism of action likely involves interaction with specific enzymes or receptors, modulating their activity and influencing various cellular processes. This compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Overview

| Microorganism | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate |

| Pseudomonas aeruginosa | 0.05 | Moderate |

| Candida albicans | 0.016 | Moderate |

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Anticancer Activity in Breast Cancer Cells

A study evaluating the cytotoxic effects of various derivatives, including this compound, demonstrated significant inhibition of cell growth in MCF-7 and MDA-MB-231 breast cancer cell lines. The compound displayed a synergistic effect when combined with doxorubicin, enhancing overall efficacy against resistant cancer types.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding can inhibit their normal functions, leading to various biological effects depending on the target involved.

Table 2: Mechanisms of Action

| Target | Effect |

|---|---|

| Enzyme Inhibition | Blocks substrate access |

| Receptor Modulation | Alters signaling pathways |

| Cell Cycle Regulation | Induces apoptosis |

Research Findings

Ongoing research continues to explore the pharmacological potential of this compound, focusing on optimizing its structure for enhanced biological activity. Studies have utilized various techniques such as molecular docking and structure-activity relationship (SAR) analyses to understand better how modifications to the chemical structure can influence its effectiveness.

Comparative Analysis with Similar Compounds

Table 3: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine | Thieno-pyrimidine instead of cyclopropyl | Potential enzyme inhibition | Thieno ring enhances bioactivity |

| N-Cyclopropyl-pyridinyl derivatives | Pyridinyl instead of pyrimidinyl | Diverse biological activities | Different heterocyclic ring may alter target specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.